molecular formula C10H9NS B8294878 2-Phenylthiopyrrole

2-Phenylthiopyrrole

Cat. No.: B8294878
M. Wt: 175.25 g/mol
InChI Key: SFTLCQGBKKNCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiopyrrole is an organic compound characterized by a pyrrole ring substituted with a phenylthio group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiopyrrole typically involves the reaction of pyrrole with phenylthiol. One common method is the copper-catalyzed thiolation of pyrrole using phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a copper catalyst at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiopyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylthiopyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylthiopyrrole involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

  • 2-(Phenylthio)aniline
  • 2-(Phenylthio)benzothiazole
  • 2-(Phenylthio)phenol

Comparison: 2-Phenylthiopyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compoundsCompared to 2-(Phenylthio)aniline and 2-(Phenylthio)benzothiazole, this compound exhibits different reactivity patterns and biological activities due to the differences in the core structures .

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-phenylsulfanyl-1H-pyrrole

InChI

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H

InChI Key

SFTLCQGBKKNCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyrrole (2.0 g., 30 mmoles) was dissolved in 20 ml. of ether. Benzenesulfenyl chloride (4.5 g., 30 mmoles) was added dropwise at such a rate that the purple color of the reagent was discharged. A slightly exothermic reaction was noted. After addition was complete (10 minutes), the reaction was evaporated to an oil (5.7 g.). The oil was chromatographed on approximately 180 ml. of silica gel, eluted with ethyl acetate-1/hexane-7. Middle fractions, evaporated to dryness, afforded 2-phenylthiopyrrole (300 mg.).
Quantity
2 g
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4.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of phenyl magnesium bromide (prepared from bromobenzene (0.75 ml) and magnesium chips (0.19 g, 7.8 mmol) in anhydrous THF (20 ml), cooled to 0° C., was slowly added a solution of 2-thiocyanopyrrole 11 (0.5 g, 4.0 mmol) in anhydrous THF (20 ml). After stirring at 0° C. for 30 min, the mixture was poured into crushed ice and extracted with ethyl acetate. The organic phase was washed with 20% NH4Cl, anhydrified and evaporated. The residue was purified by chromatography (35% hexane in chloroform) to give 0.6 g (93% yield) of 12 as colourless prisms: melting point 86-87° C. (hexane); IR (CHCl3) 3420 cm−1; 1H NMR (CDCl3) δ8.20 (br s, 1H), 7.25-6.85 (m, 5H), 6.92 (m, 1H), 6.55 (m, 1H), 6.31 (m, 1H). Anal. (C9H9NS): C, H, N.
Quantity
0 (± 1) mol
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reactant
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0.75 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
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Quantity
20 mL
Type
solvent
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Yield
93%

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